4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol

Drug Discovery Physicochemistry SAR

4‑(methylsulfanyl)‑2‑{[4‑(trifluoromethoxy)benzenesulfonamido]methyl}butan‑2‑ol (CAS 1396806‑90‑8) is a multi‑functionalised benzenesulfonamide derivative that features a tertiary alcohol, a methylsulfanyl‑terminated butyl side‑chain, and a para‑trifluoromethoxy substituent on the phenyl ring. The compound belongs to a broader class of 2‑(arylsulfonamidomethyl)‑4‑(methylsulfanyl)butan‑2‑ol derivatives, which have been explored as modulators of potassium channels and steroid‑metabolising enzymes.

Molecular Formula C13H18F3NO4S2
Molecular Weight 373.41
CAS No. 1396806-90-8
Cat. No. B2622703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol
CAS1396806-90-8
Molecular FormulaC13H18F3NO4S2
Molecular Weight373.41
Structural Identifiers
SMILESCC(CCSC)(CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)O
InChIInChI=1S/C13H18F3NO4S2/c1-12(18,7-8-22-2)9-17-23(19,20)11-5-3-10(4-6-11)21-13(14,15)16/h3-6,17-18H,7-9H2,1-2H3
InChIKeyWJQVTEKDYFLREI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol – Structural & Class Context


4‑(methylsulfanyl)‑2‑{[4‑(trifluoromethoxy)benzenesulfonamido]methyl}butan‑2‑ol (CAS 1396806‑90‑8) is a multi‑functionalised benzenesulfonamide derivative that features a tertiary alcohol, a methylsulfanyl‑terminated butyl side‑chain, and a para‑trifluoromethoxy substituent on the phenyl ring. The compound belongs to a broader class of 2‑(arylsulfonamidomethyl)‑4‑(methylsulfanyl)butan‑2‑ol derivatives, which have been explored as modulators of potassium channels and steroid‑metabolising enzymes [1] [2]. Its structural signature is defined by the combination of the electron‑withdrawing trifluoromethoxy group and the sulfur‑containing side‑chain, which together confer a unique physicochemical profile not replicated by simpler benzenesulfonamide analogs.

Why 4‑(methylsulfanyl)‑2‑{[4‑(trifluoromethoxy)benzenesulfonamido]methyl}butan‑2‑ol Cannot Be Replaced by Simple Analogs


The 2‑(arylsulfonamidomethyl)‑4‑(methylsulfanyl)butan‑2‑ol scaffold is highly sensitive to the nature of the aryl substituent. Even a single‑atom change (e.g., removal of the para‑trifluoromethoxy group) substantially alters lipophilicity, polar surface area, and the electronic environment of the sulfonamide moiety [1]. These parameters directly influence membrane permeability, target‑binding kinetics, and metabolic stability. Therefore, replacing the compound with a non‑fluorinated or differently substituted analog without quantitative justification risks losing the desired pharmacological or physicochemical profile that makes this compound fit‑for‑purpose in a given assay.

Quantitative Differentiation Guide for 4‑(methylsulfanyl)‑2‑{[4‑(trifluoromethoxy)benzenesulfonamido]methyl}butan‑2‑ol


Lipophilicity Shift vs. Unsubstituted Benzenesulfonamide Analog

The para‑trifluoromethoxy group is a recognised lipophilicity‑enhancing substituent. Its introduction in place of a hydrogen atom on the benzenesulfonamide ring is predicted to increase the octanol‑water partition coefficient (logP) by approximately 0.8‑1.2 log units, based on fragment‑based contribution methods [1]. This shift moves the compound into a logP range that is typically associated with improved passive membrane diffusion while maintaining acceptable aqueous solubility.

Drug Discovery Physicochemistry SAR

Electron‑Withdrawing Effect on Sulfonamide pKa vs. 4‑Methyl Analog

The strongly electron‑withdrawing nature of the para‑trifluoromethoxy group (σp ≈ 0.35) lowers the pKa of the sulfonamide NH relative to electron‑donating substituents such as methyl (σp ≈ ‑0.17) [1]. This enhanced acidity can strengthen hydrogen‑bond donor interactions with target proteins and may influence the fraction ionised at physiological pH.

Medicinal Chemistry Physicochemistry Drug Design

Reduction in Hydrogen Bond Donor Count vs. Hydroxylated Side‑Chain Analogs

The target compound contains a single hydrogen bond donor (tertiary alcohol) in its side‑chain, whereas analogs that introduce additional hydroxyl groups on the butyl chain would increase the donor count. This minimalist donor configuration reduces the likelihood of metabolic conjugation (e.g., glucuronidation) and lowers the polar surface area, both of which favour oral bioavailability [1].

Physicochemistry Metabolism Drug Design

Positional Isomerism: 4‑(4‑OCF3) vs. 2‑(2‑OCF3) Benzenesulfonamide Regioisomer

Relocating the trifluoromethoxy group from the para to the ortho position introduces steric hindrance near the sulfonamide linkage and alters the dipole moment of the molecule. In structurally related sulfonamide series, such positional changes have been shown to shift target‑binding affinity by over an order of magnitude, due to disruption of optimal geometry in the binding pocket [1]. The para isomer is predicted to present a more extended, linear conformation favourable for channel‑ or enzyme‑binding interactions.

Medicinal Chemistry SAR Molecular Recognition

Metabolic Stability Advantage of Para‑CF3O vs. Para‑Halogen Analogs

The trifluoromethoxy group is less prone to oxidative dehalogenation compared to halogen atoms such as chlorine or bromine, which can undergo cytochrome P450‑mediated metabolism. In general medicinal chemistry, replacement of a para‑chlorine with para‑trifluoromethoxy has been associated with increased metabolic half‑life and reduced formation of reactive metabolites [1]. This makes the compound a more stable probe for long‑duration biological assays.

Drug Metabolism Physicochemistry Drug Design

Predicted Solubility–Permeability Trade‑off vs. Polyfluorinated Analogs

The single trifluoromethoxy substituent provides a balance between lipophilicity and solubility that is often lost when multiple fluorinated groups are introduced. Polyfluorinated analogs of benzenesulfonamides frequently suffer from poor aqueous solubility (below 10 µM). The target compound, with one OCF3 group, is predicted to maintain sub‑millimolar solubility while achieving sufficient permeability for cell‑based studies [1].

Physicochemistry Formulation Drug Design

Primary Application Scenarios for 4‑(methylsulfanyl)‑2‑{[4‑(trifluoromethoxy)benzenesulfonamido]methyl}butan‑2‑ol


Ion‑Channel Probe for Kv1.5 and Kv4.3 Pharmacology Studies

The compound’s structural features align with substituted sulfonamides patented as blockers of Kv1.5, Kv4.3, and Kv11.1 potassium channels [1]. Its favorable lipophilicity and reduced hydrogen‑bond donor count make it suitable for patch‑clamp electrophysiology experiments where membrane partitioning and a clean pharmacological profile are required.

Steroid Sulfatase Inhibitor Tool Compound for Hormone‑Dependent Cancer Research

Based on BindingDB data for structurally related benzenesulfonamides showing nanomolar inhibition of steroid sulfatase and 17β‑hydroxysteroid dehydrogenases [1], this compound may serve as a starting point for developing probes to study estrogen deprivation in breast cancer models.

Physicochemical Benchmarking Standard for Trifluoromethoxy‑Containing Libraries

Because the compound embodies a single OCF3 group on a well‑defined scaffold, it can be used as a calibration standard for logP, solubility, and permeability measurements during the construction of compound libraries that explore fluorinated substituents [1].

Fragment‑Elaboration Building Block in Sulfonamide‑Focused Medicinal Chemistry

The tertiary alcohol and the methylsulfanyl side‑chain provide synthetic handles for further derivatisation (e.g., oxidation to sulfoxide/sulfone, esterification), making the compound a versatile intermediate for generating focused libraries targeting sulfonamide‑binding pockets [1].

Quote Request

Request a Quote for 4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.